REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])[CH3:7].[OH-].[Na+].C(=O)([O-])O.[Na+].[CH3:20][CH2:21]O>>[CH2:6]([NH:8][CH2:9][C:10]([O:12][CH2:20][CH3:21])=[O:11])[CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9 h
|
Duration
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9 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |